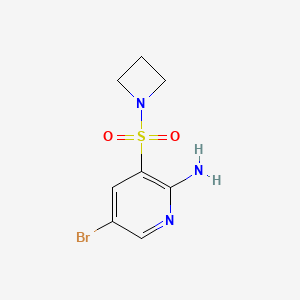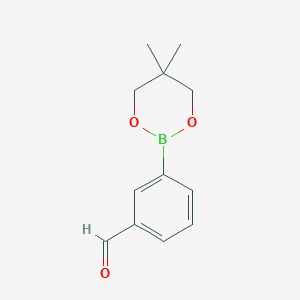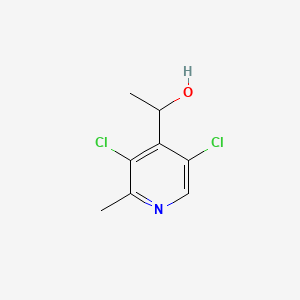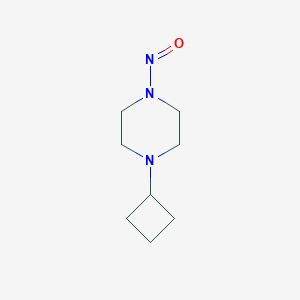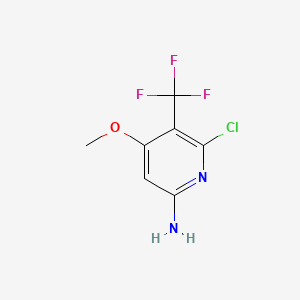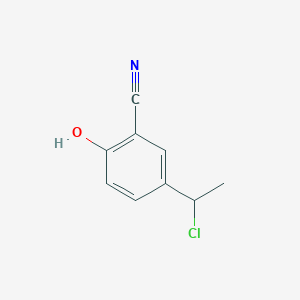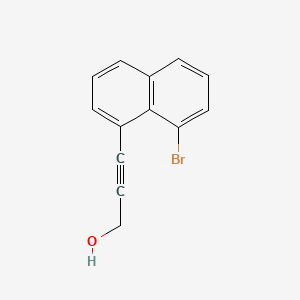![molecular formula C13H10ClN3O2S B13930267 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylsulfonyl group attached to the pyrrolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a pyrimidine precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the phenylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Formation of substituted pyrrolopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated products.
Coupling: Formation of biaryl or diaryl derivatives.
Aplicaciones Científicas De Investigación
4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of chemical probes for target identification and validation.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The phenylsulfonyl group is crucial for its binding affinity and specificity towards the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[4,3-d]pyrimidine
- 4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[3,4-d]pyrimidine
Uniqueness
4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro, methyl, and phenylsulfonyl groups contribute to its reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C13H10ClN3O2S |
|---|---|
Peso molecular |
307.76 g/mol |
Nombre IUPAC |
7-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-17(13-11(9)12(14)15-8-16-13)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
WGGHCOOHSQNTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C(=NC=N2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


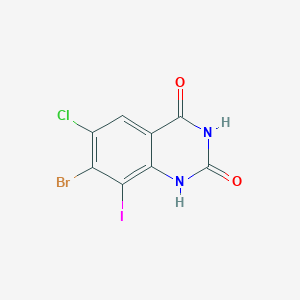

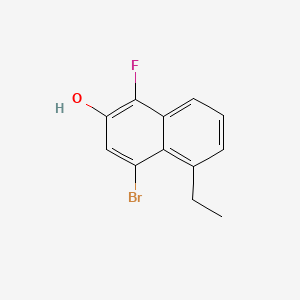
![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
